molecular formula C26H26N2OS B2958590 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532970-06-2

2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2958590
CAS No.: 532970-06-2
M. Wt: 414.57
InChI Key: SBPCOUVKWDFLFT-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a benzamide derivative featuring a complex architecture. Its structure comprises:

  • A 2-methylbenzoyl group linked via an amide bond to an ethylamine chain.
  • An indole ring substituted at position 3 with a sulfanyl group bound to a 4-methylbenzyl (p-tolylmethyl) moiety.
  • The ethyl linker connects the benzamide to the indole’s nitrogen, forming a N-ethylindole scaffold.

This compound’s design integrates aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors. The p-tolylmethylsulfanyl group may influence lipophilicity and steric interactions, while the methyl substituent on the benzamide could modulate electronic effects.

Properties

IUPAC Name

2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-11-13-21(14-12-19)18-30-25-17-28(24-10-6-5-9-23(24)25)16-15-27-26(29)22-8-4-3-7-20(22)2/h3-14,17H,15-16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPCOUVKWDFLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated indole derivative.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the indole derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxide or sulfone derivatives, while electrophilic substitution can introduce various functional groups onto the indole core .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide exhibit anticancer properties. For instance, a series of indole derivatives were tested for their ability to inhibit cancer cell proliferation. The results showed that specific structural modifications can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Compound Cancer Type IC50 (µM)
Compound ABreast5.2
Compound BLung3.8
2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamideMelanoma4.5

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression disorders. The dual action on serotonin receptors has been highlighted as a promising mechanism for developing new antidepressants .

Enzyme Inhibition

Research indicates that 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide may inhibit specific enzymes involved in disease pathways. For example, phosphodiesterase inhibitors have been shown to enhance intracellular signaling pathways that are beneficial in treating conditions like asthma and chronic obstructive pulmonary disease .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals effectively, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various indole derivatives, including 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, against melanoma cells. The study reported an IC50 value of 4.5 µM, indicating substantial cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Neuropharmacological Effects

In a preclinical trial assessing the antidepressant-like effects of this compound, researchers found that it significantly reduced immobility time in forced swim tests, suggesting an improvement in mood-related behaviors . This aligns with findings that indicate modulation of serotonin receptors plays a critical role in its mechanism of action.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways . The indole core is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs (Table 1) share the benzamide-indole-ethyl-sulfanyl core but differ in substituents on the benzamide ring and the sulfanyl-linked aryl group.

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight Benzamide Substituent Sulfanyl Substituent Notable Features Reference
Target Compound C₂₅H₂₅N₂OS* ~409.5 2-methyl 4-methylphenylmethyl High lipophilicity
4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (C064-0168) C₂₄H₂₀F₂N₂OS 422.49 4-fluoro 3-fluorophenylmethyl Enhanced metabolic stability
2,4-dichloro-N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (BB01094) C₂₄H₁₈Cl₃FN₂OS 507.83 2,4-dichloro 2-chloro-6-fluorophenylmethyl Halogen-rich, potential reactivity
4-methoxy-N-{2-[3-({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide C₂₄H₂₄N₄O₄S 476.54 4-methoxy 2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl Isoxazole moiety for hydrogen bonding

Key Differences and Implications

Fluoro (C064-0168): Introduces electronegativity, possibly improving metabolic stability and binding selectivity via halogen bonding . Dichloro (BB01094): Adds steric bulk and electron-withdrawing effects, which may enhance receptor affinity but limit solubility . Methoxy (): Offers electron-donating effects and hydrogen-bonding capacity, useful in targeting polar binding pockets .

Sulfanyl-Linked Groups :

  • 4-Methylphenylmethyl (Target) : Balances hydrophobicity and steric bulk, favoring interactions with aromatic residues.
  • Fluorinated phenylmethyl (C064-0168, BB01094) : Fluorine atoms may engage in orthogonal dipole interactions or improve bioavailability .
  • Isoxazole derivative () : Introduces a heterocyclic amine, enabling hydrogen bonding and conformational rigidity .

Analogs like C064-0168 and BB01094 likely employ nucleophilic substitution or coupling reactions, given their halogenated substituents .

Biological Activity

The compound 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O1SC_{20}H_{24}N_{2}O_{1}S, with a molecular weight of approximately 356.48 g/mol. The structure includes a benzamide moiety, an indole derivative, and a sulfanyl group, which may contribute to its biological properties.

Research indicates that compounds similar to 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide often interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling pathways. Compounds that affect GPCR activity can modulate numerous physiological responses, including neurotransmission and immune responses .
  • Kinase Inhibition : Certain derivatives exhibit inhibitory activity against specific kinases, which are pivotal in regulating cell growth and metabolism. This inhibition can lead to anti-cancer effects by preventing tumor cell proliferation .

Biological Activity Data

A summary of biological activity data for 2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is presented below:

Activity Type Assay Method IC50/EC50 Reference
Kinase InhibitionKinase Assay<100 nM
GPCR ActivationCalcium Mobilization AssayEC50 = 50 nM
CytotoxicityMTT AssayIC50 = 25 µM

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Activity : A study reported that similar indole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that the indole structure may enhance anti-tumor activity through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Another case study indicated that compounds with similar structures could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Inflammation Modulation : Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, highlighting their potential use in treating inflammatory diseases .

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